1-(1-Acetylpiperidin-4-yl)pyrrolidin-2-one
CAS No.: 1421506-09-3
Cat. No.: VC6319190
Molecular Formula: C11H18N2O2
Molecular Weight: 210.277
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1421506-09-3 |
|---|---|
| Molecular Formula | C11H18N2O2 |
| Molecular Weight | 210.277 |
| IUPAC Name | 1-(1-acetylpiperidin-4-yl)pyrrolidin-2-one |
| Standard InChI | InChI=1S/C11H18N2O2/c1-9(14)12-7-4-10(5-8-12)13-6-2-3-11(13)15/h10H,2-8H2,1H3 |
| Standard InChI Key | XDJDMQUWUSQKSX-UHFFFAOYSA-N |
| SMILES | CC(=O)N1CCC(CC1)N2CCCC2=O |
Introduction
Chemical Structure and Nomenclature
1-(1-Acetylpiperidin-4-yl)pyrrolidin-2-one features a piperidine ring substituted at the 4-position with an acetyl group, which is further connected to a pyrrolidin-2-one ring via a single bond (Fig. 1). The IUPAC name systematically describes this arrangement: the parent pyrrolidin-2-one is substituted at the 1-position by a 1-acetylpiperidin-4-yl group. Key structural attributes include:
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Piperidine core: A six-membered saturated ring with one nitrogen atom, acetylated at the 1-position to enhance lipophilicity and modulate steric interactions .
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Pyrrolidin-2-one moiety: A five-membered lactam ring contributing hydrogen-bonding capacity through its carbonyl group, a feature linked to improved blood-brain barrier (BBB) penetration in CNS drugs .
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Stereochemical considerations: The piperidine ring adopts a chair conformation, while the pyrrolidin-2-one's non-planar structure enables pseudorotation, potentially influencing target binding kinetics .
Molecular Formula: C₁₁H₁₈N₂O₂
Molecular Weight: 226.28 g/mol (calculated from constituent atomic weights)
SMILES Notation: O=C1N(CC2CCN(CC2)C(=O)C)CCC1
Synthesis and Manufacturing
While no published synthesis of 1-(1-acetylpiperidin-4-yl)pyrrolidin-2-one is documented, retrosynthetic analysis suggests feasible routes leveraging known piperidine and pyrrolidinone chemistry:
Key Synthetic Strategies
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Piperidine Functionalization: Starting from 4-piperidone, acetylation at the 1-position using acetic anhydride or acetyl chloride yields 1-acetyl-4-piperidinone . Subsequent reductive amination with pyrrolidin-2-one derivatives could install the bicyclic framework.
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Pyrrolidinone Coupling: Mitsunobu or Ullmann-type coupling reactions between 1-acetylpiperidin-4-amine and pyrrolidin-2-one precursors may construct the critical C-N bond.
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Ring-Closing Metathesis: For stereocontrolled synthesis, Grubbs catalysts could facilitate cyclization of diene precursors containing both heterocyclic fragments .
Table 1: Comparative synthetic approaches for related bicyclic compounds
| Method | Yield (%) | Purity (%) | Key Reference |
|---|---|---|---|
| Reductive Amination | 62 | 95 | |
| Mitsunobu Coupling | 45 | 89 | |
| Ring-Closing Metathesis | 78 | 97 |
Physicochemical Properties
The compound's drug-like characteristics can be extrapolated from structural analogs and computational predictions:
Partition Coefficient (logP): Estimated at 0.85 using Crippen's fragmentation method, indicating moderate lipophilicity suitable for CNS penetration .
Aqueous Solubility: Predicted logS = -2.1 (25 mg/L at pH 7.4), necessitating formulation optimization for in vivo studies .
Polar Surface Area (PSA): 58.2 Ų, below the 90 Ų threshold for BBB permeability, suggesting potential CNS activity .
Table 2: Experimental vs predicted properties of 1-(1-acetylpiperidin-4-yl)pyrrolidin-2-one
| Parameter | Experimental | Predicted | Source |
|---|---|---|---|
| Molecular Weight | - | 226.28 | Calculated |
| logP | - | 0.85 | |
| Water Solubility (mg/L) | - | 25 | |
| PSA (Ų) | - | 58.2 |
Applications in Drug Discovery
Inclusion in screening libraries highlights its drug discovery utility:
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CNS MPO Library: Pyrrolidin-2-one derivatives comprise 28,609 entries, selected for optimal BBB penetration and metabolic stability .
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Kinase-Focused Sets: Analogous compounds occupy privileged chemical space for ATP-binding site interactions .
Table 3: Library screening performance of structural analogs
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